molecular formula C19H15NO2S2 B12008770 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- CAS No. 58010-03-0

10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12008770
CAS No.: 58010-03-0
M. Wt: 353.5 g/mol
InChI Key: LPRPWRDPVGUTPG-UHFFFAOYSA-N
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Description

10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is a chemical compound with the molecular formula C19H15NO2S2. It is known for its unique structural features, which include a phenothiazine core substituted with a sulfonyl group attached to a 4-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonyl phenyl) indole derivatives: These compounds share the sulfonyl group and exhibit similar antimicrobial and anti-inflammatory activities.

    Phenothiazine derivatives: Other phenothiazine compounds with different substituents on the phenothiazine core.

Uniqueness

10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenothiazine core with a sulfonyl group attached to a 4-methylphenyl ring differentiates it from other phenothiazine derivatives and sulfonyl-containing compounds .

Properties

CAS No.

58010-03-0

Molecular Formula

C19H15NO2S2

Molecular Weight

353.5 g/mol

IUPAC Name

10-(4-methylphenyl)sulfonylphenothiazine

InChI

InChI=1S/C19H15NO2S2/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3

InChI Key

LPRPWRDPVGUTPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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